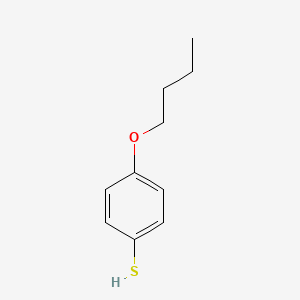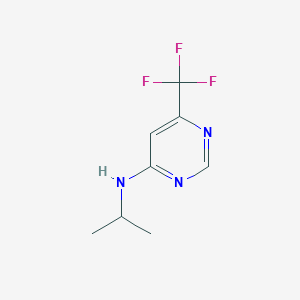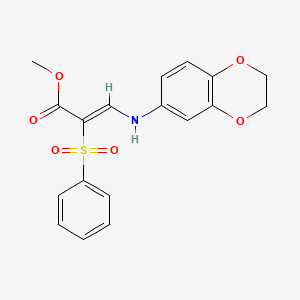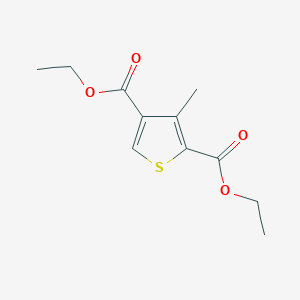
4-Butoxybenzenethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, the description of a chemical compound includes its molecular formula, structure, and common uses. It may also include information about its discovery or synthesis .
Synthesis Analysis
This involves understanding the chemical reactions used to create the compound. It often includes the reactants used, the conditions required, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .Applications De Recherche Scientifique
Ultrasound-Assisted Synthesis
- Application: Enhanced synthesis of aromatic ethers.
- Research: Harikumar & Rajendran (2014) reported the successful preparation of 1-butoxy-4-nitrobenzene using 4-nitrophenol and n-butyl bromide, catalyzed by a multi-site phase-transfer catalyst under ultrasound irradiation. This method shows significant enhancement compared to non-ultrasound methods (Harikumar & Rajendran, 2014).
Polyamides Synthesis
- Application: Creation of polyamides with ortho-phenylene units.
- Research: Hsiao, Yang, & Chen (2000) synthesized polyamides with flexible main-chain ether linkages and ortho-phenylene units using a compound derived from 4-tert-butylcatechol. These polyamides showed significant thermal stability and solubility in various solvents (Hsiao, Yang, & Chen, 2000).
Chemical Reaction Pathways
- Application: Understanding biologically important reactions of nitrosobenzenes with thiols.
- Research: Montanari, Paradisi, & Scorrano (1999) investigated the reaction of nitrosobenzenes with thiols, revealing complex reaction pathways leading to the formation of azoxybenzenes and anilines. This study provides insights into the reaction mechanisms in different solvents (Montanari, Paradisi, & Scorrano, 1999).
Liquid Crystal Dynamics
- Application: Study of molecular dynamics in liquid crystals.
- Research: Juszyńska-Gałązka et al. (2014) examined the dielectric relaxation spectroscopy of 4ABO5*, a liquid crystal, revealing complex dynamics in different phases. This research contributes to the understanding of molecular motions in liquid crystals (Juszyńska-Gałązka et al., 2014).
Hydrocarbon Degradation
- Application: Biodegradation of hydrocarbons.
- Research: Govarthanan et al. (2017) explored the potential of Penicillium sp. CHY-2 for degrading various hydrocarbons, including butylbenzene. This study demonstrates the fungus's effectiveness in degrading hydrocarbons, useful in environmental remediation (Govarthanan et al., 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-butoxybenzenethiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-2-3-8-11-9-4-6-10(12)7-5-9/h4-7,12H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVBSXKGESYRLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-1,3-benzodioxol-5-yl-2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}acetamide](/img/structure/B2889633.png)


![5-ethyl-3-oxo-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2889638.png)

![1-(4-methylphenyl)-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine 4,4-dioxide](/img/structure/B2889641.png)

![2-(2-methoxyanilino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2889644.png)

![4-Chloro-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2889648.png)

![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2889651.png)

![N-[4-(2-chloropropanoyl)phenyl]butanamide](/img/structure/B2889655.png)